molecular formula C16H10FNO3 B2598950 N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-55-4

N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2598950
CAS No.: 361166-55-4
M. Wt: 283.258
InChI Key: UDNFKJOWPRUPOE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide is a chromone carboxamide derivative supplied strictly for research applications. This compound is of significant interest in medicinal chemistry due to its potential activity against high-priority biological targets. Primary research indicates this compound is investigated as a potential inhibitor of Monoamine Oxidase B (MAO-B), an enzyme target in neurodegenerative conditions . Structural analyses of closely related chromone-3-carboxamides reveal a planar molecular geometry that is considered crucial for selective interaction with the MAO-B active site . In contrast, chromone-2-carboxamide isomers like this one have been reported to show a lack of inhibitory activity against human MAO-B, making them valuable as negative controls in structure-activity relationship (SAR) studies . Emerging research also highlights the potential of chromone-2-carboxamides in antimicrobial research. Specifically, this chemotype has been explored as a ligand for the PqsR (MvfR) receptor in Pseudomonas aeruginosa , a critical pathogen known for forming robust biofilms . Inhibiting the PqsR-mediated quorum sensing system represents a promising anti-virulence strategy to disrupt biofilm formation without exerting direct lethal pressure on the bacteria . Molecular docking studies suggest that chromone-based compounds can exhibit good predicted binding affinities for the PqsR receptor . Applications & Research Value: • Selective MAO-B inhibitor candidate for neurological research . • Anti-biofilm agent targeting Pseudomonas aeruginosa quorum sensing . • Versatile scaffold for hit-to-lead optimization in drug discovery . • Critical tool compound for SAR studies of chromone carboxamides . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-10-5-7-11(8-6-10)18-16(20)15-9-13(19)12-3-1-2-4-14(12)21-15/h1-9H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNFKJOWPRUPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxycoumarin in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Key Observations
Acidic HydrolysisConcentrated HCl, reflux4-Oxo-4H-chromene-2-carboxylic acid + 4-fluoroanilineComplete cleavage of the amide bond occurs within 6–8 hours at 80–100°C.
Basic HydrolysisNaOH (aqueous), heatSodium salt of chromene carboxylic acid + 4-fluoroanilineReaction proceeds via nucleophilic attack by hydroxide ions; yields >85%.

Reduction Reactions

The 4-oxo group and other reducible motifs participate in reduction:

Reaction Type Reagents/Conditions Products Key Observations
Ketone ReductionNaBH4 in methanol4-Hydroxy-4H-chromene-2-carboxamide derivativeSelective reduction of the ketone to a secondary alcohol without affecting the amide.
Catalytic HydrogenationH2, Pd/C catalystPartially saturated chromene ring (e.g., dihydrochromene)Requires high pressure (3–5 atm); regioselectivity depends on solvent polarity.

Oxidation Reactions

The chromene ring and substituents undergo oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Key Observations
Ring OxidationKMnO4 in acidic medium2-Carboxybenzofuran-4-one derivativeChromene ring opens to form a benzofuranone structure; reaction is pH-sensitive.
Side-Chain OxidationH2O2, Fe(II) catalystEpoxidation of chromene double bondLimited yield (∼30%) due to competing decomposition pathways.

Substitution Reactions

The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

Reaction Type Reagents/Conditions Products Key Observations
NAS with AminesNH3 (aq), Cu(I) catalystN-(4-aminophenyl)-4-oxo-4H-chromene-2-carboxamideRequires elevated temperatures (120°C) and catalytic Cu to activate the C–F bond.
NAS with ThiolsHS−, DMF solventN-(4-sulfanylphenyl)-4-oxo-4H-chromene-2-carboxamideReaction proceeds via Meisenheimer complex intermediate; moderate yields (50–60%).

Structural Influences on Reactivity

Crystallographic studies reveal:

  • Planar Conformation : The chromone and phenyl rings exhibit near-planar geometry (dihedral angle <6°), facilitating π-π interactions that stabilize transition states in substitution reactions .

  • Amide Bond Rigidity : Intramolecular hydrogen bonding between the amide N–H and chromone carbonyl restricts rotation, enhancing hydrolytic stability under neutral conditions .

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Profile
N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamideCl substituent instead of FHigher NAS reactivity due to better leaving-group ability of Cl vs. F .
N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamideOMe substituent instead of FReduced electrophilicity at the para position; no NAS observed under standard conditions.

Scientific Research Applications

N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines, such as HCT116 colon cancer cells, demonstrated significant cytotoxic effects with IC50 values indicating potent activity. Structural modifications can enhance or diminish its effectiveness against specific cancer types .

Anti-inflammatory Effects

The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play crucial roles in inflammatory processes. This inhibition leads to decreased production of pro-inflammatory mediators, suggesting its utility in treating inflammatory conditions .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Research indicates that it possesses broad-spectrum activity, making it a promising candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of this compound:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of chromene compounds exhibited significant anticancer activity in vitro, suggesting that structural modifications could enhance efficacy against specific cancer types.
  • Anti-inflammatory Research : Another study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX enzymes and reducing inflammatory cytokine levels .
  • Antimicrobial Testing : Investigations assessed antimicrobial properties against various pathogens, finding that the compound inhibited growth at low concentrations, indicating potential for therapeutic use in infectious diseases .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Table 1: Impact of Oxo Position on Chromene Derivatives

Compound Oxo Position Key Functional Groups Synthesis Method Potential Advantages
N-(4-Fluorophenyl)-4-oxo-4H-chromene-2-carboxamide 4 4-fluorophenyl Not reported Enhanced conjugation
Compound 12 2 4-sulfamoylphenyl Acetic acid reflux High solubility
Compound 8 2 4-methoxyphenethyl Multi-step alkylation Improved lipophilicity

Aromatic Substituent Variations

Substituents on the phenyl ring modulate electronic and steric effects, influencing bioactivity:

  • 4-Sulfamoylphenyl (Compound 12) : The sulfamoyl group introduces polarity and hydrogen-bonding sites, improving aqueous solubility but possibly reducing cell permeability .
  • Methyl(phenyl)sulfamoyl () : This bulky substituent may hinder target binding but could enhance selectivity for specific enzymes or receptors .

Table 2: Substituent Effects on Chromene Carboxamides

Compound Substituent Electronic Effect Notable Properties
Target Compound 4-fluorophenyl Electron-withdrawing Metabolic stability
Compound 12 4-sulfamoylphenyl Polar, H-bond donor High solubility
Compound in methyl(phenyl)sulfamoyl Steric hindrance Target selectivity
Compound 4h benzylpiperidin Basic, bulky CNS penetration potential

Halogen Substitution Trends

Evidence from maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide) suggests that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency (IC50 values range: 4.34–7.24 μM), emphasizing electronic effects over steric factors . While this trend is scaffold-dependent, it implies that the 4-fluorophenyl group in chromene carboxamides may similarly prioritize electronic modulation (e.g., resonance stabilization) without steric penalties.

Biological Activity

N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Overview

This compound belongs to the class of chromone derivatives, which are known for their pharmacological properties. The presence of the fluorine atom in this compound is believed to enhance its biological activity by influencing its chemical reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including prostate and colon cancer cells. Mechanistically, the compound appears to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic genes such as P53 and Bax .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer5.0Induction of apoptosis, cell cycle arrest
Colon Cancer3.2DNA fragmentation, modulation of CDK4 expression

2. Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 µg/mL .

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli1.0Bacteriostatic

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in cancer progression and inflammation, such as cyclin-dependent kinases (CDKs) and lipoxygenase .
  • Receptor Modulation : It may modulate receptor signaling pathways, affecting cellular responses related to growth and apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the chromone scaffold significantly influence the biological activity of this compound. For instance, the introduction of different substituents on the phenyl ring can enhance or diminish its potency against specific targets .

Table 3: Structure-Activity Relationship Insights

SubstituentEffect on Activity
FluorineIncreased potency
Methoxy groupDecreased activity
Halogen substitutionsVariable effects depending on position

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

  • Study on Prostate Cancer : A study demonstrated that this compound induced significant apoptosis in prostate cancer cells through caspase activation and cell cycle arrest at the G2/M phase .
  • Antimicrobial Efficacy Study : Another research highlighted its effectiveness against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the recommended methods for synthesizing N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide?

A multi-step synthesis involving condensation and cyclization is typically employed. For example, analogous carboxamide derivatives are synthesized via reactions between substituted anilines and activated carbonyl intermediates (e.g., maleic anhydride derivatives) under reflux conditions in aprotic solvents like DMF . Purity is confirmed using HPLC (≥98% purity threshold) .

Q. How can the structural identity of this compound be validated?

Use a combination of spectroscopic techniques:

  • Mass spectrometry (MS): Confirm molecular weight (e.g., 207.2441 g/mol for related fluorophenyl carboxamides) .
  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C spectra to verify substituent positions and chromene backbone .
  • X-ray crystallography: Resolve crystal structures using SHELX software for precise bond-length/angle validation .

Q. What solvent systems are optimal for crystallization?

Polar aprotic solvents like DMF or DMSO are effective for recrystallization, as demonstrated in solvate formation studies of structurally similar chromene-carboxamides . Slow evaporation at 292 K yields high-quality single crystals suitable for diffraction studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Validate activity via:

  • Dose-response curves: Establish IC50_{50} values across multiple replicates .
  • Target engagement assays: Use competitive binding studies or CRISPR-Cas9 knockouts to confirm specificity for targets like CDK2 or PRKCH .
  • Meta-analysis: Compare data across published analogs (e.g., fluorophenyl-pyrazole carboxamides) to identify structure-activity trends .

Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?

  • Structural modifications: Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
  • Prodrug approaches: Mask the carboxamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
  • In vitro assays: Use liver microsomes or cytochrome P450 inhibition studies to identify metabolic hotspots .

Q. How can computational methods guide the optimization of this compound?

  • Molecular docking: Screen against crystallographic protein structures (e.g., CDK2, PDB: 1H1Q) to predict binding modes .
  • QSAR modeling: Corrogate substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on activity using Hammett σ constants .
  • ADMET prediction: Use tools like SwissADME to estimate solubility, permeability, and toxicity .

Data Analysis and Reproducibility

Q. How should researchers address low yields in scaled-up synthesis?

  • Process optimization: Adjust stoichiometry (e.g., 1.2 eq. of 4-fluoroaniline) and reaction time .
  • Catalysis: Introduce Pd-based catalysts for coupling steps, improving yields from 50% to >75% .
  • Byproduct analysis: Use LC-MS to identify impurities and refine purification protocols .

Q. What are the best practices for validating fluorescence properties in chromene derivatives?

  • Spectrofluorometry: Measure emission/excitation spectra in ethanol or PBS (pH 7.4) to avoid solvent artifacts .
  • Quantum yield calculation: Compare against standard dyes (e.g., quinine sulfate) .
  • Quenching studies: Add incremental amounts of ions (e.g., Cl^-) to assess environmental sensitivity .

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